

Technical Guide: Physical Properties of trans-N-Boc-1,4-cyclohexanediamine Hydrochloride

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Compound of Interest

Compound Name: *trans-N-Boc-1,4-cyclohexanediamine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **trans-N-Boc-1,4-cyclohexanediamine hydrochloride**, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of specific experimental data for the hydrochloride salt, this guide also includes data for the corresponding free base, trans-N-Boc-1,4-cyclohexanediamine, for reference.

Core Physical Properties

The hydrochloride form of trans-N-Boc-1,4-cyclohexanediamine enhances its stability and solubility, making it a valuable reagent in various chemical transformations.^[1] While specific experimentally determined physical properties for the hydrochloride salt are not widely published, the following table summarizes the available information for both the hydrochloride salt and its free base.

Property	trans-N-Boc-1,4-cyclohexanediamine Hydrochloride	trans-N-Boc-1,4-cyclohexanediamine (Free Base)
CAS Number	946002-43-3	177906-48-8
Molecular Formula	C ₁₁ H ₂₃ ClN ₂ O ₂	C ₁₁ H ₂₂ N ₂ O ₂
Molecular Weight	250.77 g/mol [1]	214.31 g/mol [2]
Appearance	White Solid[3]	White Solid[3]
Melting Point	Data not available	Data not available
Boiling Point	Data not available	322.1 ± 31.0 °C (Predicted)[4]
Solubility	Enhanced solubility[1]	Slightly soluble in water[4]
Storage	Room temperature[1] or refrigerated in closed vessels	0-8 °C[3] or refrigerated

Experimental Protocols

Detailed experimental protocols for determining the physical properties of chemical compounds are crucial for ensuring accuracy and reproducibility. The following are standard methodologies that can be applied to characterize **trans-N-Boc-1,4-cyclohexanediamine hydrochloride**.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- **Sample Preparation:** A small amount of the dry **trans-N-Boc-1,4-cyclohexanediamine hydrochloride** is finely powdered.
- **Capillary Loading:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
- **Measurement:**
 - The loaded capillary tube is placed into the heating block of the melting point apparatus.
 - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
 - The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- Filtration device (e.g., syringe filters with appropriate membrane)

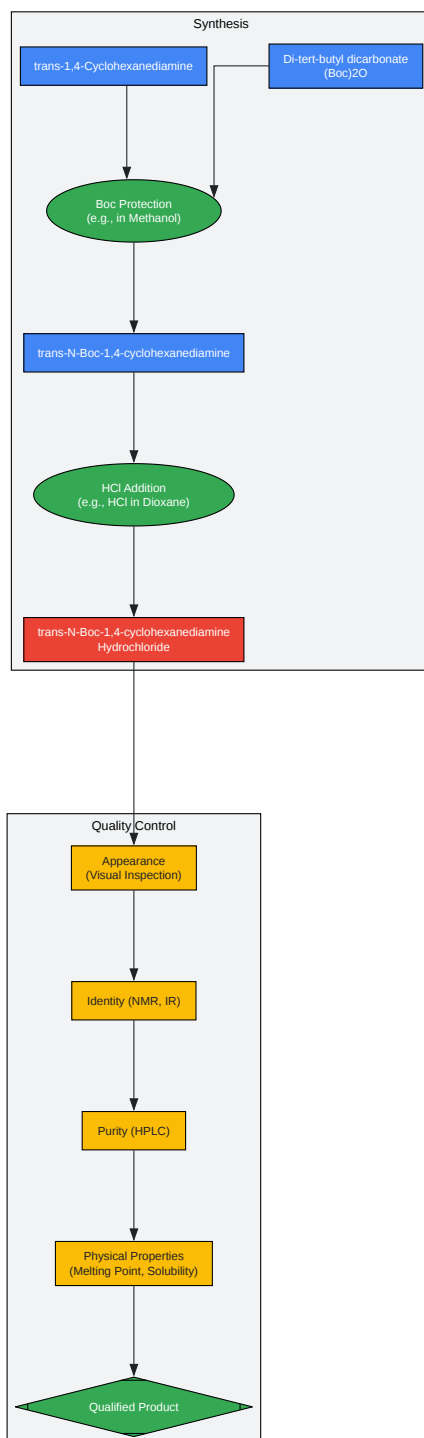
- High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for concentration measurement
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solution: An excess amount of **trans-N-Boc-1,4-cyclohexanediamine hydrochloride** is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane). The vial is securely capped.
- Equilibration: The vials are placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After equilibration, the agitation is stopped, and the vials are allowed to stand to let the undissolved solid settle.
 - A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
- Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound is used for quantification.
- Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Synthesis and Quality Control Workflow

The following diagram illustrates a general workflow for the synthesis of trans-N-Boc-1,4-cyclohexanediamine and its subsequent conversion to the hydrochloride salt, followed by quality control analysis.



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Caption: Synthesis and Quality Control Workflow.

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